REACTION_CXSMILES
|
[CH2:1]([NH:4][C:5]1[C:10](C(OCC)=O)=[CH:9][N:8]=[C:7]2[CH:16]=[N:17][NH:18][C:6]=12)[CH:2]=[CH2:3].[OH-].[Na+]>C(O)C>[CH2:1]([NH:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]2[CH:16]=[N:17][NH:18][C:6]=12)[CH:2]=[CH2:3] |f:1.2|
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Name
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Ethyl 7-Allylamino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
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Quantity
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1 g
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Type
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reactant
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Smiles
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C(C=C)NC1=C2C(=NC=C1C(=O)OCC)C=NN2
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
by heating
|
Type
|
CUSTOM
|
Details
|
The ethanol was removed under reduced pressure
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Type
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ADDITION
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Details
|
the residue diluted with water (10 ml)
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Type
|
FILTRATION
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Details
|
The resulting acid was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)NC1=C2C(=NC=C1)C=NN2
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |